![molecular formula C20H14N4S B13093222 4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile CAS No. 112208-66-9](/img/structure/B13093222.png)
4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile typically involves the nucleophilic substitution of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with p-tolyl nucleophiles. The reaction is carried out in the presence of a base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles such as alcohols, amines, and thiols replace the bromine atoms on the thiadiazole ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less commonly reported.
Substitution Reactions: These reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols.
Bases: Sodium hydride, potassium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products formed from these reactions are derivatives of the original compound, where the bromine atoms are replaced by various nucleophiles, resulting in compounds with potentially useful properties for further applications .
Wissenschaftliche Forschungsanwendungen
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its structural framework is of interest for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: The compound can be used as a building block for the synthesis of materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism by which 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile exerts its effects depends on its application:
In Organic Electronics: The compound acts as an electron acceptor or donor, facilitating charge transport in devices like OLEDs and OPVs.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: A precursor in the synthesis of 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile.
Thiazole Derivatives: Compounds with similar structural motifs that exhibit a wide range of biological activities.
Uniqueness
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile is unique due to its specific electronic properties and the versatility of its thiadiazole-pyridine framework, which allows for various functional modifications .
Eigenschaften
CAS-Nummer |
112208-66-9 |
|---|---|
Molekularformel |
C20H14N4S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4,7-bis(4-methylphenyl)-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C20H14N4S/c1-12-3-7-14(8-4-12)17-16(11-21)22-18(20-19(17)23-25-24-20)15-9-5-13(2)6-10-15/h3-10H,1-2H3 |
InChI-Schlüssel |
LRTZURXXPYJGAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C3=NSN=C23)C4=CC=C(C=C4)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


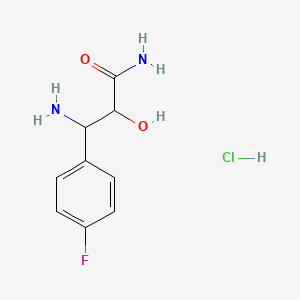
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)
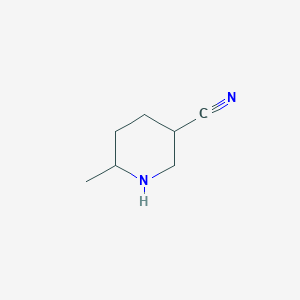

![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
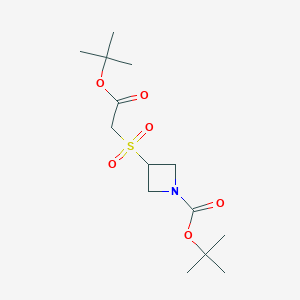

![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
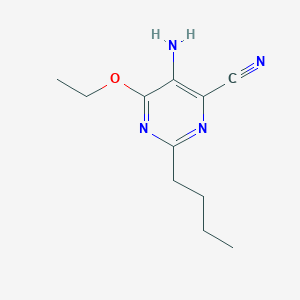
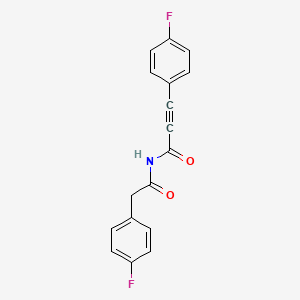
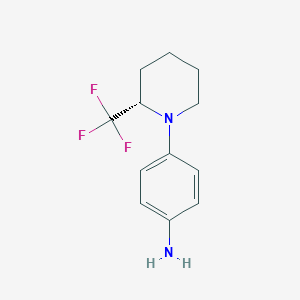

![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
